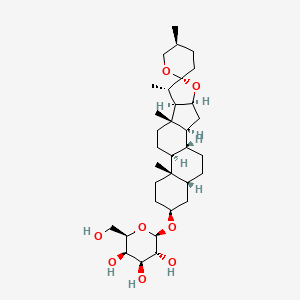

蒂莫皂苷A1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

化学: 用作合成其他生物活性化合物的先驱物.

生物学: 研究其在调节细胞过程和信号通路中的作用.

医学: 具有抗癌、抗炎和神经保护作用,使其成为治疗各种疾病的潜在治疗剂.

工业: 用于天然保健品和补充剂的开发.

作用机制

蒂莫皂苷A1通过多个分子靶点和通路发挥作用。 它调节参与炎症、凋亡和细胞增殖的酶和受体的活性 . This compound影响的关键通路包括NF-κB、mTOR和PI3K/AKT通路 . 通过与这些通路相互作用,this compound可以抑制癌细胞生长,减少炎症,并保护神经元免受损伤 .

生化分析

Biochemical Properties

Timosaponin A1 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Timosaponin A1 has been shown to inhibit the activity of phosphodiesterase 5 (PDE5), leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent activation of protein kinase G (PKG) pathways . Additionally, Timosaponin A1 interacts with the epidermal growth factor receptor (EGFR) and the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, modulating cell proliferation and survival .

Cellular Effects

Timosaponin A1 exerts significant effects on various cell types and cellular processes. In cancer cells, Timosaponin A1 induces autophagy and apoptosis, leading to cell death . It also affects cell signaling pathways, such as the PI3K/Akt and Wnt/β-catenin pathways, which are critical for cell growth and survival . Furthermore, Timosaponin A1 influences gene expression by modulating the activity of transcription factors and other regulatory proteins . In neuronal cells, Timosaponin A1 has been shown to protect against oxidative stress and inflammation, thereby enhancing cell survival and function .

Molecular Mechanism

The molecular mechanism of Timosaponin A1 involves several key interactions at the molecular level. Timosaponin A1 binds to and inhibits PDE5, resulting in elevated cGMP levels and activation of the cGMP/PKG signaling pathway . This pathway plays a crucial role in regulating cell growth, apoptosis, and other cellular functions. Additionally, Timosaponin A1 modulates the activity of the EGFR and PI3K/Akt pathways, leading to changes in cell proliferation, survival, and metabolism . Timosaponin A1 also induces autophagy by promoting the formation of autophagic vacuoles and the conversion of microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated form (LC3-II) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Timosaponin A1 have been observed to change over time. Timosaponin A1 exhibits stability under various conditions, maintaining its activity and potency . Prolonged exposure to Timosaponin A1 can lead to degradation and reduced efficacy . In in vitro studies, Timosaponin A1 has been shown to induce autophagy and apoptosis in a time-dependent manner, with early autophagic responses followed by apoptotic cell death . In in vivo studies, Timosaponin A1 has demonstrated long-term effects on cellular function, including sustained inhibition of tumor growth and enhanced neuroprotection .

Dosage Effects in Animal Models

The effects of Timosaponin A1 vary with different dosages in animal models. At low doses, Timosaponin A1 exhibits beneficial effects, such as anti-inflammatory and neuroprotective activities . At high doses, Timosaponin A1 can induce toxic effects, including hepatotoxicity and nephrotoxicity . In cancer models, Timosaponin A1 has been shown to inhibit tumor growth in a dose-dependent manner, with higher doses leading to greater inhibition of tumor proliferation and metastasis . Additionally, Timosaponin A1 has been found to improve cognitive function and reduce amyloid-beta accumulation in animal models of Alzheimer’s disease .

Metabolic Pathways

Timosaponin A1 is involved in several metabolic pathways, including deglycosylation and oxidation reactions . In vivo studies have shown that Timosaponin A1 undergoes biotransformation in the liver and intestines, resulting in the formation of various metabolites . These metabolites are further processed and excreted through the urine and feces . Timosaponin A1 also interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and clearance from the body .

Transport and Distribution

Timosaponin A1 is transported and distributed within cells and tissues through various mechanisms. It exhibits high efflux transport, which is mediated by transporters such as P-glycoprotein (P-gp) . This efflux transport limits the intracellular accumulation of Timosaponin A1, affecting its bioavailability and efficacy . In animal models, Timosaponin A1 has been shown to distribute to various tissues, including the liver, kidneys, and brain . The distribution of Timosaponin A1 is influenced by factors such as tissue permeability, blood flow, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of Timosaponin A1 plays a crucial role in its activity and function. Timosaponin A1 has been found to localize to the mitochondria, where it induces mitochondrial dysfunction and promotes the release of cytochrome c, leading to apoptosis . Additionally, Timosaponin A1 is involved in the formation of autophagic vacuoles, which are essential for the autophagic process . The localization of Timosaponin A1 to specific subcellular compartments is mediated by targeting signals and post-translational modifications, which direct it to the appropriate organelles .

准备方法

合成路线和反应条件

蒂莫皂苷A1的制备通常涉及从知母(Anemarrhena asphodeloides Bunge)的根茎中提取。 提取过程包括几个步骤,如干燥、研磨和使用乙醇或甲醇进行溶剂提取 . 然后对粗提物进行色谱技术处理,包括高效液相色谱(HPLC),以分离和纯化this compound .

工业生产方法

This compound的工业生产遵循类似的提取和纯化过程,但规模更大。 使用先进的色谱技术和酶法可以提高this compound的产量和纯度 . 此外,知母的盐加工已被用于提高this compound的浓度 .

化学反应分析

反应类型

蒂莫皂苷A1经历各种化学反应,包括氧化、还原和水解 . 这些反应对于修饰化合物的结构和增强其药理特性至关重要。

常用试剂和条件

主要形成的产物

相似化合物的比较

类似化合物

蒂莫皂苷AIII: 从知母(Anemarrhena asphodeloides Bunge)中分离得到的另一种甾体皂苷,具有类似的药理活性.

蒂莫皂苷BIII: 具有降血糖和抗炎作用.

莎草皂苷元: 一种具有抗癌和抗炎特性的皂苷元.

独特性

蒂莫皂苷A1的独特之处在于其独特的分子结构,使其能够与多种分子靶点和通路相互作用 . 它能够同时调节多个信号通路,使其成为一种用途广泛的化合物,在各种疾病中具有潜在的治疗应用 .

属性

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H54O8/c1-17-7-12-33(38-16-17)18(2)26-24(41-33)14-23-21-6-5-19-13-20(8-10-31(19,3)22(21)9-11-32(23,26)4)39-30-29(37)28(36)27(35)25(15-34)40-30/h17-30,34-37H,5-16H2,1-4H3/t17-,18-,19+,20-,21+,22-,23-,24-,25+,26-,27-,28-,29+,30+,31-,32-,33+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEIIZNXGCIAAL-MYNIFUFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)C)C)C)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H54O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: The research mentions that Timosaponin A1 was identified in thermally processed radishes. What is the significance of this finding in the context of food science and potentially enhancing the nutritional value of plant-based foods?

A1: The identification of Timosaponin A1 in thermally processed radishes is significant for several reasons []. Firstly, it demonstrates that thermal processing can induce the conversion of plant compounds into potentially more bioactive forms. While Tupistroside G was the dominant saponin in untreated radishes, thermal processing led to the emergence of Timosaponin A1 and Asparagoside A. This finding suggests that traditional food processing methods, such as pickling, could be optimized to enhance the presence of specific bioactive compounds like Timosaponin A1.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7-Dichloro-1-[(4-methoxyphenyl)methyl]-1,2-dihydroquinoxalin-2-one](/img/structure/B1459065.png)

![2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1459072.png)

![Benzoic acid, 3-[(hydroxyamino)iminomethyl]-, methyl ester](/img/structure/B1459075.png)

![(S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide](/img/structure/B1459081.png)

![2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1459083.png)